Trifluoro(oxolan-1-ium-1-yl)boranuide

Catalog No.
S872542
CAS No.
462-34-0
M.F
C4H8BF3O
M. Wt
139.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoro(oxolan-1-ium-1-yl)boranuide

CAS Number

462-34-0

Product Name

Trifluoro(oxolan-1-ium-1-yl)boranuide

IUPAC Name

trifluoro(oxolan-1-ium-1-yl)boranuide

Molecular Formula

C4H8BF3O

Molecular Weight

139.91 g/mol

InChI

InChI=1S/C4H8BF3O/c6-5(7,8)9-3-1-2-4-9/h1-4H2

InChI Key

XYMZNNGTHKHCJH-UHFFFAOYSA-N

SMILES

[B-]([O+]1CCCC1)(F)(F)F

Canonical SMILES

[B-]([O+]1CCCC1)(F)(F)F

Organic Synthesis

  • Deoxofluorination

    BF3•THF acts as a catalyst for the removal of a fluorine atom and a hydroxyl group (OH) from alcohols and carbonyls, leading to the formation of carbon-carbon double bonds. This reaction is crucial for the synthesis of various organic molecules Source: Sigma-Aldrich: .

  • Polymerization Initiator

    BF3•THF can initiate the polymerization of certain monomers, particularly those containing cyclic ethers. This property is utilized in the creation of specific polymers for research purposes Source: Thermo Fisher Scientific: .

Material Science

  • Dopant in Semiconductors

    BF3•THF finds application as a dopant in the semiconductor industry. Doping involves introducing impurities into a material to alter its electrical conductivity. BF3•THF can create p-type doping, which is essential for the fabrication of various electronic devices Source: Thermo Fisher Scientific: .

  • Synthesis of Novel Materials

    BF3•THF plays a role in the synthesis of advanced materials with unique properties. For instance, it can be used to create methacrylate-PEG-methacrylate-boron trifluoride self-doped gel polymer electrolytes, which are promising materials for energy storage applications Source: Sigma-Aldrich: .

Medicinal Chemistry

  • Synthesis of Drug Candidates: BF3•THF can be employed in the synthesis of complex organic molecules with potential pharmaceutical applications. Examples include NK1 receptor antagonists, which are being investigated for the treatment of pain and other conditions Source: Thermo Fisher Scientific: .

Trifluoro(oxolan-1-ium-1-yl)boranuide is a chemical compound characterized by its unique structure and properties. It has the molecular formula C4H8BF3OC_4H_8BF_3O and a molecular weight of approximately 139.91 g/mol. The compound features a boron atom bonded to a trifluoro group and an oxolan-1-ium moiety, making it a member of the boron-containing compounds that are often utilized in organic synthesis as Lewis acids. Its distinctive structure allows it to engage in various

  • Toxicity: BF3•THF is moderately toxic upon ingestion or inhalation. It can cause irritation to the skin, eyes, and respiratory system.
  • Flammability: Flash point: 92 °C (197 °F). BF3•THF is flammable and should be kept away from heat sources.
  • Reactivity: Reacts violently with water, releasing harmful fumes.
  • Precautions: Handle with proper personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

Trifluoro(oxolan-1-ium-1-yl)boranuide acts primarily as a Lewis acid catalyst in several organic reactions. It facilitates:

  • Esterification: The formation of esters from acids and alcohols.
  • Cyclization: The process where linear molecules form cyclic structures.
  • Rearrangement: Structural changes in molecular frameworks, often leading to more stable configurations.

The compound is particularly noted for its role in deoxofluorination reactions, where it aids in the conversion of alcohols and carbonyl compounds into their corresponding fluorinated derivatives .

While specific biological activities of trifluoro(oxolan-1-ium-1-yl)boranuide are not extensively documented, compounds in this class often exhibit interesting biochemical properties due to their reactivity. They may interact with various biological molecules, potentially influencing metabolic pathways or serving as intermediates in drug synthesis. Further studies would be necessary to elucidate any direct biological effects or therapeutic potentials.

The synthesis of trifluoro(oxolan-1-ium-1-yl)boranuide typically involves the reaction of boron trifluoride with oxolane derivatives under controlled conditions. Common methods include:

  • Direct Reaction: Mixing boron trifluoride with oxolane at specific temperatures to promote complex formation.
  • Catalytic Processes: Utilizing other catalysts to enhance the reaction efficiency and yield.

These methods leverage the Lewis acidity of boron trifluoride to facilitate the formation of the oxolanium ion, which is crucial for creating the final product .

Trifluoro(oxolan-1-ium-1-yl)boranuide finds applications primarily in organic synthesis, particularly in:

  • Catalysis: Used as a catalyst for various organic transformations, enhancing reaction rates and selectivity.
  • Fluorination Reactions: Its ability to facilitate deoxofluorination makes it valuable in synthesizing fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.

Additionally, its unique properties may open avenues for novel applications in materials science and nanotechnology .

Studies on interaction mechanisms involving trifluoro(oxolan-1-ium-1-yl)boranuide indicate that it can effectively engage with various functional groups in organic substrates. Its role as a Lewis acid allows it to coordinate with electron-rich sites, enhancing reactivity and enabling diverse chemical transformations. Understanding these interactions is essential for optimizing its use in synthetic chemistry and exploring potential biological interactions .

Trifluoro(oxolan-1-ium-1-yl)boranuide shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Tris(pentafluorophenyl)boraneC15H3BHighly stable, used in advanced materials
Boron TrifluorideBF3Common Lewis acid, widely used in organic synthesis
Potassium TrifluoroborateC3H5BF3KUtilized in cross-coupling reactions
Boron Trifluoride Tetrahydrofuran ComplexC4H8BF3OActs as a solvent-stabilized Lewis acid

Trifluoro(oxolan-1-ium-1-yl)boranuide is unique due to its specific oxolanium structure, which imparts distinct catalytic properties not found in simpler boron compounds. This structural feature enhances its effectiveness in facilitating complex organic reactions that require precise control over electrophilic sites .

Dates

Modify: 2023-08-16

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